Cas no 1314715-75-7 (2-(1-aminocyclobutyl)-5-chlorophenol)

2-(1-aminocyclobutyl)-5-chlorophenol structure
1314715-75-7 structure
Product name:2-(1-aminocyclobutyl)-5-chlorophenol
CAS No:1314715-75-7
MF:C10H12ClNO
Molecular Weight:197.661381721497
CID:6357508
PubChem ID:82607167

2-(1-aminocyclobutyl)-5-chlorophenol 化学的及び物理的性質

名前と識別子

    • 2-(1-aminocyclobutyl)-5-chlorophenol
    • 1314715-75-7
    • EN300-1983452
    • インチ: 1S/C10H12ClNO/c11-7-2-3-8(9(13)6-7)10(12)4-1-5-10/h2-3,6,13H,1,4-5,12H2
    • InChIKey: XNKJTMVDAUDRGY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)O)C1(CCC1)N

計算された属性

  • 精确分子量: 197.0607417g/mol
  • 同位素质量: 197.0607417g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 193
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • XLogP3: 1.8

2-(1-aminocyclobutyl)-5-chlorophenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1983452-5.0g
2-(1-aminocyclobutyl)-5-chlorophenol
1314715-75-7
5g
$2940.0 2023-06-02
Enamine
EN300-1983452-0.25g
2-(1-aminocyclobutyl)-5-chlorophenol
1314715-75-7
0.25g
$933.0 2023-09-16
Enamine
EN300-1983452-10.0g
2-(1-aminocyclobutyl)-5-chlorophenol
1314715-75-7
10g
$4360.0 2023-06-02
Enamine
EN300-1983452-2.5g
2-(1-aminocyclobutyl)-5-chlorophenol
1314715-75-7
2.5g
$1988.0 2023-09-16
Enamine
EN300-1983452-0.05g
2-(1-aminocyclobutyl)-5-chlorophenol
1314715-75-7
0.05g
$851.0 2023-09-16
Enamine
EN300-1983452-0.1g
2-(1-aminocyclobutyl)-5-chlorophenol
1314715-75-7
0.1g
$892.0 2023-09-16
Enamine
EN300-1983452-5g
2-(1-aminocyclobutyl)-5-chlorophenol
1314715-75-7
5g
$2940.0 2023-09-16
Enamine
EN300-1983452-10g
2-(1-aminocyclobutyl)-5-chlorophenol
1314715-75-7
10g
$4360.0 2023-09-16
Enamine
EN300-1983452-1.0g
2-(1-aminocyclobutyl)-5-chlorophenol
1314715-75-7
1g
$1014.0 2023-06-02
Enamine
EN300-1983452-1g
2-(1-aminocyclobutyl)-5-chlorophenol
1314715-75-7
1g
$1014.0 2023-09-16

2-(1-aminocyclobutyl)-5-chlorophenol 関連文献

2-(1-aminocyclobutyl)-5-chlorophenolに関する追加情報

Introduction to 2-(1-aminocyclobutyl)-5-chlorophenol (CAS No. 1314715-75-7)

2-(1-aminocyclobutyl)-5-chlorophenol, identified by the Chemical Abstracts Service Number (CAS No.) 1314715-75-7, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and development. The presence of both an amino group and a chlorophenolic moiety makes it a versatile scaffold for synthesizing bioactive molecules, particularly in the quest for novel therapeutic agents.

The structural composition of 2-(1-aminocyclobutyl)-5-chlorophenol includes a cyclobutyl side chain attached to an aromatic ring, with a chlorine substituent at the 5-position and an amine group at the 1-position of the cyclobutyl ring. This configuration imparts specific electronic and steric properties, which are critical for its interaction with biological targets. The cyclobutyl group, in particular, introduces rigidity to the molecule, influencing its binding affinity and selectivity when interacting with enzymes or receptors.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing both amino and chlorophenolic functionalities. These structural motifs are frequently found in active pharmaceutical ingredients (APIs) due to their ability to modulate biological pathways effectively. The amine group serves as a hydrogen bond acceptor or donor, enhancing the compound's ability to interact with biological targets, while the chlorophenol moiety contributes to metabolic stability and lipophilicity.

One of the most compelling aspects of 2-(1-aminocyclobutyl)-5-chlorophenol is its potential as a lead compound for further derivatization. Researchers have been leveraging this scaffold to develop novel molecules with enhanced pharmacokinetic profiles and improved therapeutic efficacy. For instance, modifications at the cyclobutyl ring or the aromatic ring can fine-tune the compound's solubility, bioavailability, and target specificity. Such structural diversification is a cornerstone of modern drug discovery efforts aimed at addressing unmet medical needs.

The synthesis of 2-(1-aminocyclobutyl)-5-chlorophenol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies often include nucleophilic substitution reactions to introduce the chlorophenolic group, followed by cyclization or ring-forming reactions to construct the cyclobutyl moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

Recent studies have highlighted the compound's potential in several therapeutic areas. For example, its structural features suggest it may exhibit antimicrobial properties by interfering with essential bacterial enzymes or cell wall synthesis. Additionally, the presence of both amine and phenolic groups makes it a candidate for developing anti-inflammatory agents by modulating cytokine production or inhibiting key inflammatory pathways. Preclinical studies have begun to explore these possibilities, providing preliminary evidence of its biological activity.

The role of computational chemistry in studying 2-(1-aminocyclobutyl)-5-chlorophenol cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level. By simulating these interactions, scientists can gain insights into binding affinities, enzyme kinetics, and potential side effects before conducting costly wet-lab experiments. This approach not only accelerates drug discovery but also reduces the reliance on empirical trial-and-error methods.

Another exciting avenue being explored is the use of 2-(1-aminocyclobutyl)-5-chlorophenol as a building block for designing small-molecule probes. Such probes are invaluable tools for understanding complex biological systems by selectively targeting specific proteins or enzymes. By leveraging this compound's unique structural features, researchers can develop highly sensitive and selective probes that illuminate cellular processes with unprecedented detail.

The future prospects for 2-(1-aminocyclobutyl)-5-chlorophenol are promising as more research unfolds. Ongoing studies aim to optimize its synthetic routes for industrial-scale production and explore new derivatives with enhanced pharmacological properties. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to novel therapeutics that address a wide range of diseases.

In conclusion,2-(1-aminocyclobutyl)-5-chlorophenol (CAS No. 1314715-75-7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structure and versatile functional groups make it an attractive scaffold for developing new drugs across multiple therapeutic areas. As scientific understanding continues to evolve,this compound is poised to play a crucial role in advancing medicinal chemistry and improving patient care worldwide.

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